(2-oxo-2-thiophen-2-ylethyl) 4-bromo-3-morpholin-4-ylsulfonylbenzoate
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Overview
Description
(2-oxo-2-thiophen-2-ylethyl) 4-bromo-3-morpholin-4-ylsulfonylbenzoate is a complex organic compound that features a thiophene ring, a brominated benzoate group, and a morpholine sulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-oxo-2-thiophen-2-ylethyl) 4-bromo-3-morpholin-4-ylsulfonylbenzoate typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis methods . These reactions involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally sustainable strategies, such as metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur, can also be employed .
Chemical Reactions Analysis
Types of Reactions
(2-oxo-2-thiophen-2-ylethyl) 4-bromo-3-morpholin-4-ylsulfonylbenzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The brominated benzoate group can be reduced to form corresponding benzoic acids.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include sulfoxides, sulfones, benzoic acids, and various substituted derivatives of the original compound.
Scientific Research Applications
(2-oxo-2-thiophen-2-ylethyl) 4-bromo-3-morpholin-4-ylsulfonylbenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (2-oxo-2-thiophen-2-ylethyl) 4-bromo-3-morpholin-4-ylsulfonylbenzoate involves its interaction with specific molecular targets and pathways. The thiophene ring system is known to exhibit various pharmacological properties, including anticancer and antimicrobial activities . The compound may interact with cellular enzymes and receptors, leading to the modulation of biological pathways and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2-oxo-2-thiophen-2-ylethyl) 4-bromo-3-morpholin-4-ylsulfonylbenzoate is unique due to its combination of a thiophene ring, brominated benzoate group, and morpholine sulfonyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H16BrNO6S2 |
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Molecular Weight |
474.4 g/mol |
IUPAC Name |
(2-oxo-2-thiophen-2-ylethyl) 4-bromo-3-morpholin-4-ylsulfonylbenzoate |
InChI |
InChI=1S/C17H16BrNO6S2/c18-13-4-3-12(17(21)25-11-14(20)15-2-1-9-26-15)10-16(13)27(22,23)19-5-7-24-8-6-19/h1-4,9-10H,5-8,11H2 |
InChI Key |
HSJZEAYQPWJVNC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)OCC(=O)C3=CC=CS3)Br |
Origin of Product |
United States |
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